3-Methyl-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide
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Overview
Description
3-Methyl-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide is a complex organic compound characterized by its unique structure, which includes a hydrazide group, a phenyl ring, and an allyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide typically involves the condensation of 3-(prop-2-EN-1-yloxy)benzaldehyde with 3-methylbutanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The phenyl ring and allyloxy group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Methyl-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl and allyloxy groups may interact with cellular membranes and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide
- 3-Methyl-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]pentanehydrazide
- 3-Methyl-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hexanehydrazide
Uniqueness
The uniqueness of 3-Methyl-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide lies in its specific structural features, such as the combination of a hydrazide group with an allyloxy-substituted phenyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-methyl-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C15H20N2O2/c1-4-8-19-14-7-5-6-13(10-14)11-16-17-15(18)9-12(2)3/h4-7,10-12H,1,8-9H2,2-3H3,(H,17,18)/b16-11+ |
InChI Key |
UWBPGZJAJQNXGJ-LFIBNONCSA-N |
Isomeric SMILES |
CC(C)CC(=O)N/N=C/C1=CC(=CC=C1)OCC=C |
Canonical SMILES |
CC(C)CC(=O)NN=CC1=CC(=CC=C1)OCC=C |
Origin of Product |
United States |
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